1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol
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Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is a complex organic compound that features a pyrazole ring, a fluorene moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the fluorene moiety: This step might involve the formation of a Schiff base by reacting fluorene-9-carbaldehyde with an amine group.
Linking the propanol group: The final step could involve the reaction of the intermediate with an epoxide or a halohydrin under basic conditions to introduce the propanol group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The Schiff base can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the fluorene moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}ethanol: Similar structure but with an ethanol group instead of propanol.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the pyrazole ring and the fluorene moiety might enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(fluoren-9-ylideneamino)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-11-15(2)24(22-14)12-16(25)13-26-23-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-11,16,25H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQCTKNNHMKFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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